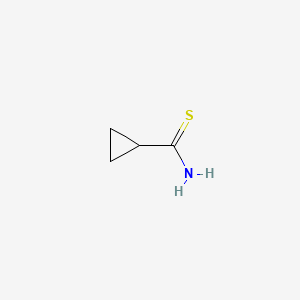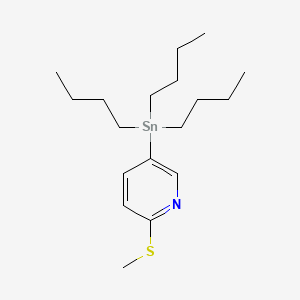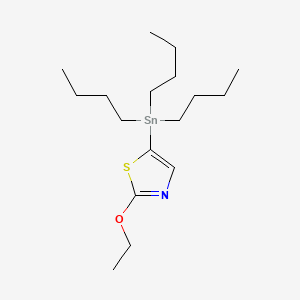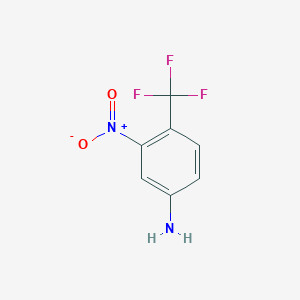
2,2,6,6-Tetramethyloctane-3,5-dione
Descripción general
Descripción
2,2,6,6-Tetramethyloctane-3,5-dione, also known as 2,2,6,6-tetramethylheptane-3,5-dione, is an organic compound with the molecular formula C11H20O2. It is a β-diketone, characterized by the presence of two ketone groups separated by a methylene group. This compound is widely used as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions .
Mecanismo De Acción
Target of Action
2,2,6,6-Tetramethyloctane-3,5-dione, also known as diisobutyldiketone or dibdik, is a bidentate ligand . It is primarily used in the synthesis of stable complexes with lanthanide ions . These ions play a crucial role in various biochemical processes, including signal transduction, enzyme regulation, and cell growth.
Mode of Action
The compound interacts with its targets, the lanthanide ions, through a process known as chelation . This involves the formation of multiple coordinate bonds between the compound and the lanthanide ions. The resulting changes include the stabilization of the lanthanide ions and the facilitation of their participation in various biochemical reactions .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of high-temperature superconductor yttrium barium copper oxide (yba2cu3o7-d, ybco) via the metal–organic chemical vapor deposition (mocvd) technique .
Pharmacokinetics
It is known that the compound is a stable, anhydrous reagent
Result of Action
The primary result of the action of this compound is the formation of stable complexes with lanthanide ions . These complexes can then participate in various biochemical reactions, potentially influencing a range of molecular and cellular processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is highly sensitive to changes in temperature during the evaporation process . Therefore, careful control of operational deposition parameters is crucial to avoid breakdown or thermal aging during the MOCVD process .
Análisis Bioquímico
Biochemical Properties
2,2,6,6-Tetramethyloctane-3,5-dione plays a significant role in biochemical reactions, primarily as a bidentate ligand. It forms stable complexes with various metal ions, including lanthanides, which are crucial in catalysis and other biochemical processes . The compound interacts with enzymes and proteins, facilitating or inhibiting their activity. For instance, it acts as an air-stable ligand for metal catalysts, enhancing their efficiency in biochemical reactions .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal ions can alter the activity of metalloproteins and enzymes, impacting cellular functions. Additionally, its role as a ligand in metal complexes can modulate the activity of these complexes within cells, leading to changes in cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable complexes with metal ions. These complexes can either inhibit or activate enzymes, depending on the nature of the metal ion and the enzyme involved. The compound’s structure allows it to undergo O-additions and C-additions, which are crucial for its reactivity and interaction with biomolecules . These interactions can lead to changes in gene expression and enzyme activity, influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under standard conditions, but its reactivity can vary depending on the presence of other chemicals and environmental factors. Over time, it may undergo degradation, affecting its efficacy in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can enhance the activity of certain enzymes and proteins, leading to beneficial effects. At high doses, it may exhibit toxic or adverse effects, including enzyme inhibition and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form stable complexes with metal ions plays a crucial role in its involvement in metabolic pathways. These interactions can lead to changes in the levels of specific metabolites, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s distribution can influence its activity and efficacy in biochemical reactions, as well as its overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound can influence its activity and function, as well as its interactions with other biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2,6,6-Tetramethyloctane-3,5-dione can be synthesized through the Claisen condensation reaction between acetone and pivaloyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:
CH3COCH3+(CH3
Propiedades
IUPAC Name |
2,2,6,6-tetramethyloctane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-7-12(5,6)10(14)8-9(13)11(2,3)4/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZICKDIYFALSHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)CC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595410 | |
| Record name | 2,2,6,6-Tetramethyloctane-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78579-61-0 | |
| Record name | 2,2,6,6-Tetramethyloctane-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


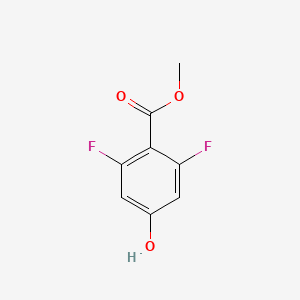
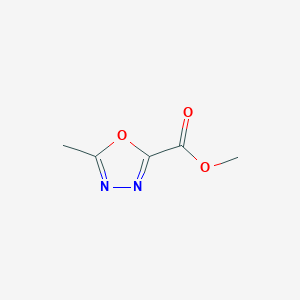
![2-Azabicyclo[2.1.1]hexane](/img/structure/B1358214.png)

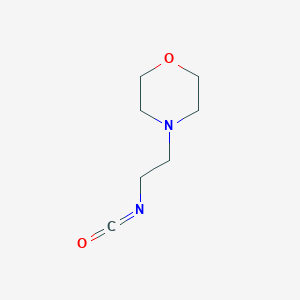
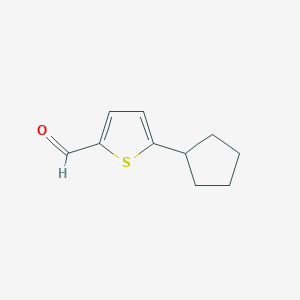
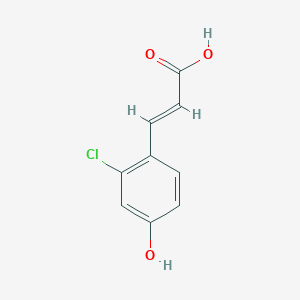
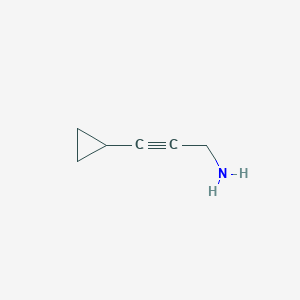

![2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B1358225.png)
